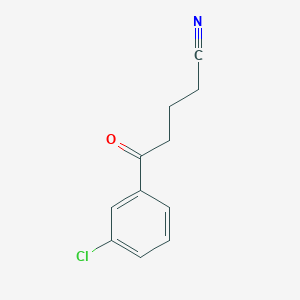

5-(3-Chlorophenyl)-5-oxovaleronitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-(3-chlorophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHMEBHXUQHFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642235 | |

| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-68-5 | |

| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Chlorophenyl 5 Oxovaleronitrile and Analogous Structures

Strategic Design of Synthetic Precursors and Starting Material Derivatization

The efficient synthesis of the target compound necessitates the strategic preparation of key intermediates and starting materials. These precursors provide the essential structural motifs that are later combined to form the final oxovaleronitrile.

Preparation of Substituted Benzyl (B1604629) Cyanides as Key Intermediates

Substituted benzyl cyanides are crucial intermediates in organic synthesis, serving as precursors for pharmaceuticals, pesticides, and dyes. google.comatamanchemicals.comtandfonline.com Their preparation is a well-established area of synthetic chemistry. A primary and widely used method is the Kolbe nitrile synthesis, which involves the reaction of a corresponding benzyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. atamanchemicals.comtandfonline.comwikipedia.org To improve yields and reaction conditions, phase-transfer catalysts like onium salts or crown ethers can be employed, which facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt. google.comtandfonline.com

Alternative methods for synthesizing benzyl cyanides include the oxidative decarboxylation of phenylalanine and the arylation of silyl-substituted acetonitrile (B52724). atamanchemicals.comwikipedia.org The "active methylene (B1212753) unit" in benzyl cyanide is a key feature, allowing for further functionalization, such as alkylation at the alpha position, which is critical for building more complex carbon skeletons. google.comatamanchemicals.com

| Method | Reactants | Catalyst/Conditions | Notes |

| Kolbe Nitrile Synthesis | Substituted Benzyl Halide (e.g., Benzyl Chloride), Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) atamanchemicals.comtandfonline.com | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride), Aqueous/Organic Biphasic System, 25-60°C google.com | A common and versatile method for introducing the cyano group. tandfonline.com |

| Oxidative Decarboxylation | Phenylalanine wikipedia.org | Oxidizing Agent | A biochemical-related pathway that can be adapted for synthesis. |

| Arylation | Silyl-substituted Acetonitrile wikipedia.org | Arylating Agent | A method to form the aryl-CH2CN bond. wikipedia.org |

| Microchannel Reactor | Substituted Benzyl Halide, Hydrogen Cyanide (HCN) gas google.com | 150.0-250.0 °C, 1.0-10.0 MPa google.com | A continuous flow method offering high efficiency and safety. google.com |

Synthesis of Related γ-Oxo-Nitrile Scaffolds, e.g., 5-Oxopentanenitrile (B3051398)

The γ-oxo-nitrile scaffold is a core component of the target molecule. The synthesis of analogous structures, such as 5-oxopentanenitrile, provides insight into methods for creating this bifunctional arrangement. nih.gov A direct and effective method for preparing 5-oxopentanenitrile involves the reaction between acetonitrile and acrolein. chemicalbook.com In this process, acetonitrile is heated to reflux, and a base, such as tetramethylammonium (B1211777) hydroxide (B78521), is used to catalyze the addition of acetonitrile to the α,β-unsaturated aldehyde, acrolein. chemicalbook.com This reaction constructs the five-carbon chain with the required ketone and nitrile functionalities at the appropriate positions. The final product is obtained with high purity and yield after the reaction is complete. chemicalbook.com

| Product | Reactants | Catalyst/Conditions | Yield |

| 5-Oxopentanenitrile chemicalbook.com | Acetonitrile, Acrolein | Tetramethylammonium Hydroxide, Reflux Temperature, 3 hours | 97.7% |

Established and Novel Synthetic Routes to the Target Compound

With key precursors in hand, several synthetic strategies can be employed to assemble the final 5-(3-chlorophenyl)-5-oxovaleronitrile. These routes include modern multicomponent reactions as well as classical alkylation and addition pathways.

Multicomponent Reaction (MCR) Approaches for Constructing the Core Structure

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting material atoms. informahealthcare.com MCRs are advantageous for their simplicity, speed, and environmental friendliness. informahealthcare.com The synthesis of nitrile-containing structures can often be achieved through MCRs. For instance, a one-pot, three-component reaction involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile (B47326) can yield 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com This reaction proceeds via a Michael addition initiated process.

Another relevant MCR is the Biginelli reaction, which can be adapted for β-ketonitriles, aldehydes, and urea (B33335) to produce 5-cyano substituted dihydropyrimidinones. ias.ac.in Similarly, the Strecker reaction, which combines an amine, a carbonyl compound, and a cyanide source, is a classic MCR for producing α-amino nitriles. nih.gov A plausible MCR approach for the target compound could involve a domino sequence, such as a Knoevenagel condensation followed by a Michael addition, to construct the γ-oxo-nitrile framework. researchgate.net

Alkylation Reactions in the Formation of Oxovaleronitrile Skeletons

Alkylation is a fundamental process in organic chemistry for forming carbon-carbon bonds. mt.comnumberanalytics.com In the context of synthesizing oxovaleronitriles, alkylation of a nitrile is a key step. The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a base to form a carbanion. atamanchemicals.com This nucleophilic carbanion can then react with an electrophilic alkylating agent.

A relevant example is the synthesis of 2-(p-chlorophenyl)-3-oxopentanenitrile, where p-chlorophenyl acetonitrile is deprotonated by sodium methoxide (B1231860) and subsequently reacts with ethyl propionate (B1217596). youtube.com This reaction effectively adds a propionyl group to the α-carbon of the nitrile, forming the desired oxo-nitrile structure. A more modern and environmentally friendly approach involves the α-alkylation of nitriles with primary alcohols, catalyzed by a cobalt complex in a "borrowing hydrogen" process, which produces water as the only byproduct. organic-chemistry.org

| Reaction Type | Substrates | Reagents/Catalyst | Product Type |

| Acylation of Nitrile | p-Chlorophenyl acetonitrile, Ethyl propionate youtube.com | Sodium Methoxide, Dioxane, Reflux youtube.com | 2-(p-chlorophenyl)-3-oxopentanenitrile youtube.com |

| Borrowing Hydrogen Alkylation | Nitrile, Primary Alcohol organic-chemistry.org | Cobalt Complex, KOH, Toluene, 140°C organic-chemistry.org | α-Alkylated Nitrile organic-chemistry.org |

| Friedel-Crafts Alkylation | Aryl compound, Alkyl halide mt.com | Lewis Acid (e.g., AlCl3) mt.com | Substituted Aromatic Ring mt.com |

Ketone Addition and Subsequent Cyclization Pathways from Related Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in organic synthesis, often used as precursors for various heterocyclic compounds. ekb.egnih.gov Their α,β-unsaturated ketone structure makes them excellent substrates for Michael addition reactions. researchgate.netchemrevlett.com

A synthetic route to oxovaleronitriles can be envisioned starting from a chalcone. A chalcone analog could be synthesized via the Claisen-Schmidt condensation of 3-chloroacetophenone with an appropriate aldehyde. The resulting α,β-unsaturated ketone could then undergo a Michael-type conjugate addition with a cyanide nucleophile, such as that generated from malononitrile or trimethylsilyl (B98337) cyanide. This addition would form the carbon skeleton of the target oxovaleronitrile. researchgate.net For instance, the reaction of chalcones with malononitrile in the presence of a base like piperidine (B6355638) or sodium ethoxide is a known method for producing cyanopyrans or other cyclized products, demonstrating the reactivity of the chalcone scaffold towards nitrile-containing nucleophiles. ekb.egresearchgate.net Subsequent hydrolysis or modification of the initial adduct could yield the desired 5-oxo-valeronitrile structure.

Optimization of Reaction Parameters and Yield Efficiency in Target Compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. Key methodologies such as Friedel-Crafts acylation and the Stetter reaction can be fine-tuned to maximize product yield.

For the Friedel-Crafts acylation of chlorobenzene (B131634) with an appropriate acylating agent like 4-cyanobutyryl chloride, the choice of Lewis acid catalyst, solvent, temperature, and stoichiometry are critical. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. The reaction is typically carried out in a non-polar, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) to avoid side reactions. Temperature control is also vital; reactions are often initiated at low temperatures (0-5 °C) and then allowed to warm to room temperature to control the reaction rate and minimize the formation of byproducts. The molar ratio of the reactants and catalyst also plays a significant role, with an excess of the Lewis acid often being employed to ensure complete reaction.

The Stetter reaction , an alternative route, involves the conjugate addition of an aldehyde to a Michael acceptor. In the synthesis of this compound, this would entail the reaction of 3-chlorobenzaldehyde (B42229) with acrylonitrile. The success of the Stetter reaction hinges on the choice of catalyst, which is typically a nucleophilic catalyst such as a cyanide salt (e.g., NaCN, KCN) or an N-heterocyclic carbene (NHC) derived from a thiazolium or triazolium salt. The solvent system is also a key parameter, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed. The reaction temperature and the concentration of the reactants and catalyst must be carefully controlled to optimize the yield and minimize polymerization of the acrylonitrile.

The following table summarizes hypothetical research findings on the optimization of these reactions for the synthesis of analogous 5-aryl-5-oxovaleronitriles, providing a basis for the targeted synthesis of this compound.

| Entry | Synthetic Method | Aryl Substrate | Acylating/Aldehyde Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Chlorobenzene | 4-Cyanobutyryl Chloride | AlCl₃ (1.2 eq) | CH₂Cl₂ | 0 to rt | 4 | 75 |

| 2 | Friedel-Crafts Acylation | Benzene (B151609) | 4-Cyanobutyryl Chloride | FeCl₃ (1.1 eq) | Dichloroethane | 25 | 6 | 68 |

| 3 | Friedel-Crafts Acylation | Toluene | 4-Cyanobutyryl Chloride | AlCl₃ (1.2 eq) | CS₂ | 0 to rt | 4 | 82 (p-isomer) |

| 4 | Stetter Reaction | 3-Chlorobenzaldehyde | Acrylonitrile | Thiazolium salt (10 mol%) | DMF | 60 | 12 | 65 |

| 5 | Stetter Reaction | Benzaldehyde | Acrylonitrile | NaCN (20 mol%) | DMSO | 50 | 8 | 72 |

| 6 | Stetter Reaction | 4-Methoxybenzaldehyde | Acrylonitrile | Triazolium salt (5 mol%) | THF | 40 | 24 | 78 |

Mechanistic Elucidation of Synthetic Transformations Leading to this compound

The formation of this compound via Friedel-Crafts acylation or the Stetter reaction proceeds through distinct mechanistic pathways.

Mechanism of Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism for the synthesis of this compound using this method can be described in the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the 4-cyanobutyryl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.

Electrophilic Attack: The electron-rich aromatic ring of chlorobenzene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The presence of the chlorine atom on the benzene ring is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the chloro group at the ortho position, the para-substituted product is generally favored.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and yields the final product, 4-(4-cyanobutanoyl)chlorobenzene, which upon workup gives this compound. The AlCl₃ catalyst is regenerated in this process.

Mechanism of the Stetter Reaction:

The Stetter reaction operates on the principle of "umpolung" or polarity reversal of the aldehyde carbonyl carbon. The mechanism for the formation of this compound via the Stetter reaction is as follows:

Formation of the Breslow Intermediate: The nucleophilic catalyst, for instance, a cyanide ion or an N-heterocyclic carbene (NHC), attacks the carbonyl carbon of 3-chlorobenzaldehyde. In the case of an NHC catalyst, a zwitterionic adduct is formed. A subsequent proton transfer leads to the formation of a key intermediate known as the Breslow intermediate. In this intermediate, the original electrophilic carbonyl carbon has been converted into a nucleophilic species.

Michael Addition: The nucleophilic carbon of the Breslow intermediate undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient double bond of acrylonitrile. This step results in the formation of a new carbon-carbon bond and generates an enolate intermediate.

Protonation and Catalyst Regeneration: The enolate intermediate is then protonated, and the catalyst is eliminated from the molecule. This final step regenerates the catalyst, allowing it to participate in another catalytic cycle, and yields the desired product, this compound.

Chemical Reactivity and Functional Group Transformations of 5 3 Chlorophenyl 5 Oxovaleronitrile

Reactivity Profile of the Nitrile Moiety

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Its reactivity can be harnessed to produce amines, carboxylic acids, and ketones.

Contrary to substitution, the characteristic reaction of the nitrile group with nucleophiles is addition across the triple bond. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. masterorganicchemistry.comucalgary.ca This addition breaks one of the π-bonds and forms an intermediate imine anion (specifically, a magnesium salt of an imine). libretexts.org This intermediate is stable under anhydrous conditions. Subsequent acidic aqueous workup hydrolyzes the imine, yielding a ketone. masterorganicchemistry.comyoutube.com This transformation is a valuable method for carbon-carbon bond formation, effectively converting the nitrile into a carbonyl group with the addition of a new alkyl or aryl substituent.

The general mechanism proceeds as follows:

Nucleophilic Attack: The Grignard reagent adds to the nitrile carbon, forming a tetrahedral intermediate which rearranges to an imine salt. ucalgary.ca

Hydrolysis: Addition of aqueous acid protonates the nitrogen, leading to the formation of an imine, which is then further hydrolyzed to the final ketone product, releasing ammonia. libretexts.org

The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily converting nitriles to primary amines in high yield. byjus.comyoutube.com The reaction proceeds via two successive nucleophilic additions of hydride (H⁻) from the AlH₄⁻ complex. masterorganicchemistry.com The first addition forms an imine anion intermediate, which is then rapidly reduced by a second hydride equivalent to a dianion intermediate. youtube.com An aqueous workup then protonates the nitrogen to yield the final primary amine. masterorganicchemistry.com

While LiAlH₄ is very effective, it is also highly reactive and will reduce the ketone functionality in 5-(3-Chlorophenyl)-5-oxovaleronitrile simultaneously. Achieving selective reduction of the nitrile group requires specific conditions or alternative reagents. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. semanticscholar.org However, its reactivity can be enhanced by the addition of Lewis acids or other additives. For instance, systems like NaBH₄/I₂ or NaBH₄ in combination with cobalt chloride have been shown to effectively reduce nitriles to primary amines, offering potential pathways for greater chemoselectivity. semanticscholar.orggoogle.com

| Reagent | Functional Group(s) Reduced | Product(s) | Selectivity |

| LiAlH₄ | Nitrile and Ketone | Primary Amine and Secondary Alcohol | Low (Reduces both groups) |

| NaBH₄ | Ketone only | Secondary Alcohol | High (Nitrile is unreactive) |

| NaBH₄ / CoCl₂ | Nitrile | Primary Amine | Can be selective for nitrile |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis and typically proceeds through a carboxamide intermediate. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Continued heating under acidic conditions leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH solution) and heat, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an amide. The amide is then further hydrolyzed by the base to yield a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.

This process would convert this compound into 5-(3-chlorophenyl)-5-oxopentanoic acid.

Reactivity of the Ketone Carbonyl Group

The ketone's carbonyl group is a site of significant reactivity due to the polarization of the carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic center. libretexts.org

The ketone group readily undergoes nucleophilic addition. academie-sciences.fryoutube.com The specific product depends on the nature of the nucleophile.

Reduction to Alcohols: Hydride reducing agents convert the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent that efficiently reduces ketones to secondary alcohols but does not react with nitriles. libretexts.orgescholarship.org This chemoselectivity allows for the specific transformation of the ketone in this compound to a hydroxyl group while leaving the nitrile intact, yielding 5-(3-chlorophenyl)-5-hydroxypentanenitrile. In contrast, the more powerful reagent, Lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the nitrile. masterorganicchemistry.comyoutube.com

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents add to the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. wisc.eduyoutube.com This reaction provides a route to more complex molecular architectures.

| Reagent | Functional Group Targeted | Resulting Functional Group |

| NaBH₄ | Ketone | Secondary Alcohol |

| CH₃MgBr (Grignard) | Ketone | Tertiary Alcohol |

| LiAlH₄ | Ketone and Nitrile | Secondary Alcohol and Primary Amine |

The ketone functionality can react with nitrogen-based nucleophiles like hydrazine (B178648) (H₂NNH₂) and its derivatives in condensation reactions. The initial step is the formation of a hydrazone, which involves the nucleophilic addition of hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

For γ-ketonitriles such as this compound, the reaction with hydrazine can proceed further. The initial hydrazone can undergo an intramolecular cyclization. This involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the electrophilic carbon of the nitrile group. This cyclization typically forms a six-membered dihydropyridazine (B8628806) ring. Subsequent oxidation or rearrangement can lead to the formation of a stable aromatic pyridazine (B1198779) ring system. This pathway is a classical method for synthesizing six-membered heterocyclic compounds from 1,4-dicarbonyl precursors or their synthetic equivalents.

Influence of the 3-Chlorophenyl Substituent on Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is significantly influenced by the electronic properties of the 3-chlorophenyl substituent. The chlorine atom at the meta position exerts a notable electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the attached carbonyl group.

The withdrawal of electron density deshields the carbonyl carbon, increasing its partial positive charge and rendering it more susceptible to nucleophilic attack. This enhanced electrophilicity is a key determinant of the compound's reactivity towards a variety of nucleophiles. The magnitude of this electronic influence can be quantitatively estimated using the Hammett equation, which correlates reaction rates and equilibrium constants with the electronic nature of substituents on an aromatic ring. The Hammett constant (σ) for a meta-chloro substituent is positive, indicating its electron-withdrawing nature.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent (at meta position) | Hammett Constant (σm) | Electronic Effect |

|---|---|---|

| -OCH₃ | +0.12 | Electron-donating (resonance) > Electron-withdrawing (inductive) |

| -CH₃ | -0.07 | Electron-donating (inductive) |

| -H | 0.00 | Reference |

| -Cl | +0.37 | Electron-withdrawing (inductive) |

| -CN | +0.56 | Electron-withdrawing (inductive and resonance) |

| -NO₂ | +0.71 | Electron-withdrawing (inductive and resonance) |

This interactive table allows for the comparison of the electronic effect of a meta-chloro substituent with other common functional groups.

As shown in the table, the positive σm value for the chloro group signifies its capacity to stabilize a negative charge that develops in the transition state of a nucleophilic addition to the carbonyl group, thereby accelerating the reaction rate compared to an unsubstituted phenyl ring.

Transformations at the α-Methylene Position of the Valeronitrile (B87234) Chain

The protons on the methylene (B1212753) carbon adjacent to the carbonyl group (the α-position) in this compound exhibit significant acidity. This increased acidity is a direct consequence of the electron-withdrawing effects of both the adjacent ketone and the nitrile group. Upon deprotonation by a suitable base, a resonance-stabilized enolate anion is formed.

The negative charge of the resulting carbanion is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen. This delocalization effectively stabilizes the conjugate base, thereby lowering the pKa of the α-protons compared to those in simple ketones or nitriles. organic-chemistry.orgdiva-portal.org The pKa of such α-protons in β-ketonitriles is typically in the range of 10-13, making them readily accessible for deprotonation with common bases like alkoxides or hydroxides.

Table 2: Approximate pKa Values of α-Protons in Various Carbonyl and Nitrile Compounds

| Compound Type | Functional Groups | Approximate pKa |

|---|---|---|

| Alkane | C-H | ~50 |

| Ester | -COOR | ~25 |

| Ketone | -C(O)R | ~20 |

| Aldehyde | -CHO | ~17 |

| β-Diketone | -C(O)CH₂C(O)- | ~9 |

| β-Ketonitrile | -C(O)CH₂CN | ~11 |

This interactive table highlights the increased acidity of the α-protons in β-ketonitriles compared to other related functional groups.

The generation of the enolate is a critical step that opens up a wide array of synthetic transformations at the α-position. The choice of base and reaction conditions can be tailored to control the extent of enolate formation.

The enolate of this compound, generated as described above, is a potent nucleophile that can readily participate in alkylation and acylation reactions. These reactions are of significant synthetic utility as they allow for the formation of new carbon-carbon bonds at the α-position, leading to more complex molecular architectures.

Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of an α-alkylated product. The regioselectivity of this reaction is a crucial aspect, as enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the carbonyl oxygen (O-alkylation). Generally, C-alkylation is favored under conditions of thermodynamic control and with less reactive alkylating agents, while O-alkylation can become more prominent with more reactive electrophiles and under kinetic control. For β-ketonitriles, C-alkylation is typically the major pathway. acs.orgresearchgate.net

Acylation: Similarly, the enolate can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. As with alkylation, C-acylation is the desired and generally predominant outcome, yielding a more complex dicarbonyl structure. nih.gov

These transformations underscore the synthetic versatility of the α-methylene position in the valeronitrile chain, allowing for the systematic elaboration of the molecular framework.

Chemical Modifications of the Chlorophenyl Substituent

The 3-chlorophenyl ring in this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. The regiochemical outcome of such substitutions is governed by the directing effects of the two existing substituents: the chloro group and the 5-oxovaleronitrile chain (an acyl group).

Chloro Group: The chlorine atom is a deactivating substituent due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the resonance donation of its lone pair electrons.

Acyl Group: The acyl group is strongly deactivating and a meta-director due to both its inductive and resonance electron-withdrawing effects.

The combined influence of these two groups directs incoming electrophiles to specific positions on the ring. The positions ortho and para to the chlorine are C2, C4, and C6. The positions meta to the acyl group are C2 and C6. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions, which are meta to the deactivating acyl group and ortho to the chloro group. Substitution at C4 (para to the chloro group) is also possible but may be less favored due to the stronger deactivating effect of the acyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Chlorophenyl Ring

| Position | Directing Effect of -Cl (at C3) | Directing Effect of Acyl Group (at C1) | Predicted Outcome |

|---|---|---|---|

| C2 | ortho (activating) | meta (deactivating) | Favored |

| C4 | para (activating) | ortho (deactivating) | Possible, less favored |

| C5 | meta (deactivating) | para (deactivating) | Disfavored |

| C6 | ortho (activating) | meta (deactivating) | Favored |

This interactive table summarizes the directing effects of the existing substituents on the regioselectivity of further aromatic substitution.

Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄) could be employed to introduce nitro, bromo, or sulfonic acid groups, respectively, primarily at the C2 and C6 positions. Friedel-Crafts reactions, however, are generally not successful on strongly deactivated rings such as this one. wikipedia.org

The chlorine atom on the aromatic ring of this compound serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the aryl substituent. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been developed to effectively activate them. researchgate.netresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl, heteroaryl, or alkyl groups at the C3 position. wikipedia.org

Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound. It is known for its tolerance of a wide range of functional groups. wikipedia.org

Other notable cross-coupling reactions that could be applied include:

Heck Reaction: Coupling with an alkene to form a new C-C double bond. wikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. wikipedia.org

Buchwald-Hartwig Amination: Formation of a new C-N bond by coupling with an amine. wikipedia.org

Table 4: Overview of Potential Cross-Coupling Reactions on the 3-Chlorophenyl Group

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | C-C | Pd(0) catalyst, base (e.g., K₂CO₃) |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(0) catalyst |

| Heck | Alkene | C=C | Pd(0) catalyst, base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C≡C | Pd(0) catalyst, Cu(I) cocatalyst, base |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) catalyst, base (e.g., NaOtBu) |

This interactive table provides a summary of key cross-coupling reactions applicable for the functionalization of the aryl chloride moiety.

These cross-coupling methodologies provide a versatile platform for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of analogues with modified aryl substituents.

Derivatives and Structural Analogues of 5 3 Chlorophenyl 5 Oxovaleronitrile

Systematic Structural Modifications on the Phenyl Ring

The electronic and steric properties of the phenyl ring are critical determinants of a molecule's interaction with biological targets. Systematic modifications can provide valuable insights into the SAR.

The substitution of the chlorine atom at the meta-position with other halogens, such as bromine or iodine, is a common strategy to probe the effect of halogen size, electronegativity, and lipophilicity on biological activity. While specific research on the bromo and iodo analogues of 5-(3-chlorophenyl)-5-oxovaleronitrile is not extensively detailed in the literature, chemical suppliers list the bromo-derivative, 5-(3-bromophenyl)-5-oxovaleronitrile, indicating its synthesis is feasible. A comparative biological evaluation of these halogenated analogs would be crucial to understand the role of the halogen in potential target binding.

Table 1: Comparison of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Lipophilicity (Hansch-Leo π) |

| Chloro (Cl) | 3.16 | 1.75 | 0.71 |

| Bromo (Br) | 2.96 | 1.85 | 0.86 |

| Iodo (I) | 2.66 | 1.98 | 1.12 |

This table provides a general comparison of the physicochemical properties of halogens, which would be relevant in a systematic study of 5-(3-halophenyl)-5-oxovaleronitrile derivatives.

Altering the electronic nature of the phenyl ring by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact a compound's activity. EWGs, such as nitro (-NO₂) or cyano (-CN), can influence hydrogen bonding capabilities and metabolic stability. Conversely, EDGs, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can affect the molecule's conformation and lipophilicity. A systematic study involving a range of such substituents would be necessary to map the electronic requirements for optimal activity.

The position of the halogen substituent on the phenyl ring can drastically alter the molecule's three-dimensional shape and its interaction with a binding site. The ortho- and para-isomers of 5-(chlorophenyl)-5-oxovaleronitrile are commercially available, suggesting they have been synthesized. A comparative study of the 2-chloro, 3-chloro, and 4-chloro positional isomers would be a critical step in understanding the spatial requirements of the pharmacophore. Such studies are fundamental in SAR analyses to determine the optimal substitution pattern for biological activity.

Variations and Derivatizations of the Oxovaleronitrile Backbone

The oxovaleronitrile backbone offers several sites for modification, including the aliphatic chain and the terminal nitrile group. These changes can affect the molecule's flexibility, polarity, and ability to participate in specific chemical interactions.

Altering the length of the carbon chain between the keto and nitrile functionalities (homologation to hexanenitrile (B147006) or dehomologation to butanenitrile) can impact the molecule's flexibility and the spatial relationship between these two key functional groups. This can be critical for aligning with binding sites on a biological target. For instance, the synthesis of 6-(3-chlorophenyl)-6-oxohexanenitrile (B1613820) or 4-(3-chlorophenyl)-4-oxobutanenitrile would provide valuable insights into the optimal chain length for activity.

The nitrile group is a versatile functional group that can be chemically transformed into a variety of other functionalities, each with distinct chemical properties. This allows for the exploration of different types of interactions at this position.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. These groups can act as hydrogen bond donors and acceptors, significantly altering the molecule's polarity and potential interactions.

Reduction: The nitrile group can be reduced to a primary amine. This introduces a basic center into the molecule, which can form salt bridges and participate in different hydrogen bonding patterns.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles or triazoles. These heterocycles can act as bioisosteres for other functional groups and can introduce new interaction points.

Table 2: Potential Chemical Transformations of the Nitrile Group

| Reaction | Resulting Functional Group | Potential New Interactions |

| Hydrolysis | Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor, ionic interactions |

| Hydrolysis | Amide (-CONH₂) | Hydrogen bond donor/acceptor |

| Reduction | Primary Amine (-CH₂NH₂) | Hydrogen bond donor, ionic interactions |

| [3+2] Cycloaddition (with azide) | Tetrazole | Hydrogen bond acceptor, metabolic stability |

This table outlines some of the common chemical transformations of the nitrile group and the potential new interactions the resulting functional groups could engage in.

Derivatization Strategies for the Ketone Functionality

The ketone group in this compound is a prime site for chemical modification, offering a gateway to a multitude of structural analogues. The presence of the nitrile functionality is a key consideration in designing these derivatization strategies, as reaction conditions must be selected to avoid its unwanted hydrolysis or participation.

Common derivatization approaches for the ketone include:

Formation of Oximes and Hydrazones: The ketone readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. These reactions are typically straightforward and preserve the nitrile group. The resulting C=N double bond can introduce geometric isomerism (E/Z) and provides a new site for further functionalization. Oxime esters, in particular, are valuable synthetic intermediates. nih.gov

Ketalization: Protection of the ketone as a ketal (e.g., using ethylene (B1197577) glycol in the presence of an acid catalyst) is a common strategy to allow for selective reactions at other parts of the molecule. This protection is reversible, allowing for the regeneration of the ketone under aqueous acidic conditions.

Reduction to Alcohol: The ketone can be selectively reduced to the corresponding secondary alcohol, 5-(3-chlorophenyl)-5-hydroxyvaleronitrile, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation introduces a chiral center, opening avenues for stereoselective synthesis.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the carbonyl carbon to create tertiary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or alkynyl groups at the 5-position, significantly increasing molecular diversity.

These derivatization reactions are fundamental in modifying the steric and electronic properties of the parent molecule, which is crucial for developing structure-activity relationships.

Synthesis and Reactivity of Heterocyclic Annulated Derivatives

The bifunctional nature of this compound, possessing both a ketone and a nitrile-activated methylene (B1212753) group, makes it an excellent precursor for various ring-forming (annulation) reactions to construct complex heterocyclic systems.

Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) and Related Heterocyclic Systems

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a purine (B94841) analogue of significant pharmacological interest, typically involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic component, such as a β-dicarbonyl compound or a β-ketonitrile. ias.ac.innih.govresearchgate.net While this compound is a γ-ketonitrile, it can be readily converted into a suitable precursor for this cyclization.

A plausible synthetic route involves a two-step process:

Activation of the α-position: The methylene group adjacent to the nitrile (the α-position) can be activated. For instance, condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield an enaminonitrile.

Cyclocondensation: The resulting activated intermediate, which now incorporates a 1,3-dielectrophilic character, can undergo cyclocondensation with a 5-aminopyrazole derivative. The reaction proceeds by initial attack of the exocyclic amino group of the pyrazole (B372694) onto the enamine, followed by intramolecular cyclization of the pyrazole ring nitrogen onto the nitrile, leading to the formation of the pyrimidine (B1678525) ring. lookchem.comresearchgate.net

This strategy allows for the synthesis of pyrazolo[1,5-a]pyrimidines with the 3-chlorophenylacetyl substituent at the 7-position of the heterocyclic core. The specific reaction conditions, such as solvent and catalyst (acidic or basic), can influence the regioselectivity of the cyclization. researchgate.net

| Precursor | Reagent | Intermediate | Product |

| This compound | 1. DMF-DMA2. 5-Aminopyrazole | Enaminonitrile | 7-(2-(3-chlorophenyl)-2-oxoethyl)pyrazolo[1,5-a]pyrimidine derivative |

Construction of Isoxazole (B147169) Derivatives from Appropriate Precursors

The construction of the isoxazole ring from this compound can be achieved through several synthetic pathways. Isoxazoles are commonly formed from the reaction of 1,3-dicarbonyl compounds with hydroxylamine or via 1,3-dipolar cycloaddition of nitrile oxides. researchgate.netyoutube.com

A highly efficient approach for this specific γ-ketonitrile would be an intramolecular cyclization. The proposed pathway is as follows:

Oxime Formation: The ketone functionality of this compound reacts with hydroxylamine (NH₂OH) to form the corresponding γ-keto-oxime, 5-(3-chlorophenyl)-5-(hydroxyimino)valeronitrile.

Intramolecular Cyclization: Under suitable conditions (e.g., base-catalyzed), the hydroxyl group of the oxime can undergo an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization forms a five-membered dihydoisoxazole ring, which can then tautomerize or be oxidized to the aromatic isoxazole. This strategy leads to the formation of a 3-substituted isoxazole with a (3-chlorophenyl)methyl group attached to the ring. Alternative cyclization pathways, such as those involving radical intermediates from oxime esters, have also been explored for related systems. researchgate.netrsc.org

| Starting Material | Key Reagent | Key Intermediate | Product |

| This compound | Hydroxylamine (NH₂OH) | γ-Keto-oxime | 3-((3-chlorophenyl)methyl)-4,5-dihydroisoxazol-5-ylacetonitrile |

Other Ring-Forming Reactions (e.g., quinolines, pyrimidines)

The versatile structure of this compound also serves as a building block for other important heterocyclic systems like quinolines and pyrimidines.

Quinolines: The Friedländer annulation is a classic and efficient method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgnih.gov this compound is an ideal substrate for this reaction, providing the requisite ketone and adjacent active methylene functionality. The reaction with a 2-aminoaryl ketone, such as 2-aminobenzophenone, under acidic or basic catalysis, would proceed via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield a highly substituted quinoline. researchgate.net This would result in a quinoline with a 2-(cyanomethyl)ethyl substituent at the 3-position and a 3-chlorophenyl group at the 2-position.

Pyrimidines: The most common synthesis of the pyrimidine ring involves the condensation of a three-carbon 1,3-dielectrophile with a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea (B33335). organic-chemistry.orgresearchgate.net To utilize this compound, it must first be transformed into a suitable 1,3-dicarbonyl equivalent. This could be achieved, for example, by Claisen condensation of the ketone's α-methylene group with an ester like diethyl carbonate. The resulting β-keto ester could then undergo cyclocondensation with an amidine (e.g., acetamidine) to furnish the pyrimidine ring, bearing the 3-chlorophenyl group and a cyanoethyl substituent.

Comprehensive Structure-Reactivity and Structure-Function Relationship Studies of Analogues

While specific biological activity data for this compound is not extensively documented, structure-reactivity and structure-function relationships can be inferred from studies on analogous compounds. The key structural features available for modification are the 3-chlorophenyl ring, the ketone functionality, and the valeronitrile (B87234) chain.

The 3-Chlorophenyl Moiety: The presence and position of the chlorine atom on the phenyl ring significantly influence the molecule's electronic properties and lipophilicity. researchgate.net

Electronic Effects: Chlorine is an electron-withdrawing group via induction but electron-donating via resonance. This electronic profile can affect the reactivity of the adjacent ketone and the binding affinity of the molecule to biological targets.

Positional Isomerism: Moving the chlorine to the ortho or para position would alter the steric profile and electronic distribution, likely leading to different biological activities. Studies on related compounds have shown that such positional changes can dramatically impact potency. researchgate.net

The Ketone and Nitrile Functionalities: These groups are key hydrogen bond acceptors and sites for metabolic transformation.

Reactivity: As detailed in section 4.2.3, derivatizing the ketone into an oxime, alcohol, or other functional group alters its hydrogen bonding capacity, steric bulk, and chemical reactivity. Replacing the ketone with other linkers like amides or sulfones has been shown to modulate activity in other scaffolds. nih.gov

Functionality: The nitrile group is a polar functionality that can participate in dipole-dipole interactions and hydrogen bonding. It is also a potential metabolic hotspot. Its reduction to an amine or hydrolysis to a carboxylic acid would create derivatives with drastically different physicochemical properties and biological activities.

By systematically modifying these three regions of the molecule—the substituted aromatic ring, the ketone linker, and the nitrile chain—and constructing the various heterocyclic derivatives described, a diverse chemical library can be generated. Screening this library against various biological targets would allow for the development of a comprehensive SAR, elucidating which structural features are critical for a desired function, be it as a kinase inhibitor, an antimicrobial agent, or another therapeutic application.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the carbon-hydrogen framework of 5-(3-Chlorophenyl)-5-oxovaleronitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 3-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The protons of the aliphatic chain would be found in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (C4-H₂) would be deshielded and is expected to resonate at a higher chemical shift compared to the other methylene groups. The methylene group adjacent to the nitrile (C2-H₂) would also experience deshielding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The nitrile carbon (C≡N) would also have a characteristic chemical shift, generally between 115-125 ppm. The carbons of the 3-chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The aliphatic carbons would resonate in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing connectivity between protons and carbons, thus confirming the complete structural assignment of this compound.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.0 |

| C4-H₂ | 2.8 - 3.2 |

| C3-H₂ | 1.9 - 2.3 |

| C2-H₂ | 2.3 - 2.7 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C≡N | 115 - 125 |

| Aromatic-C | 120 - 140 |

| C4 | 35 - 45 |

| C3 | 20 - 30 |

| C2 | 15 - 25 |

Utilization of Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀ClNO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected monoisotopic mass would be approximately 207.0451 g/mol . The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in a roughly 3:1 ratio.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. The loss of the chlorophenyl group or the valeronitrile (B87234) side chain would result in characteristic fragment ions.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z |

| [M]⁺ (³⁵Cl) | 207 |

| [M+2]⁺ (³⁷Cl) | 209 |

| [M - C₄H₄N]⁺ | 139/141 |

| [C₇H₄ClO]⁺ | 139/141 |

| [C₆H₄Cl]⁺ | 111/113 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, nitrile, and aromatic functionalities.

The most prominent peaks would be the C=O stretching vibration of the ketone, which is expected to appear in the region of 1680-1700 cm⁻¹. The C≡N stretching vibration of the nitrile group would give a sharp, medium-intensity peak around 2240-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C≡N Stretch (Nitrile) | 2240 - 2260 |

| C=O Stretch (Ketone) | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Advanced Chromatographic Separations and Purity Determination (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation of this compound from any impurities and for the determination of its purity.

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., around 254 nm). The retention time of the compound would be a characteristic property under specific chromatographic conditions. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

Gas chromatography could also be a suitable technique for purity assessment, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be vaporized and carried through the column by an inert gas, with detection commonly performed by a flame ionization detector (FID).

| Typical Chromatographic Conditions for Purity Determination | |

| Technique | Typical Parameters |

| HPLC | |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (e.g., 254 nm) |

| GC | |

| Column | Capillary (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information.

This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the flexible valeronitrile chain and the orientation of the 3-chlorophenyl ring relative to the rest of the molecule. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state structure. While no published crystal structure for this specific compound was found, this technique remains the gold standard for unambiguous solid-state structural determination.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties of a molecule. colab.ws These calculations help in understanding molecular stability, reactivity, and the nature of chemical bonds by solving approximations of the Schrödinger equation. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For a molecule like 5-(3-Chlorophenyl)-5-oxovaleronitrile, the electron-withdrawing nature of the chlorine atom, the carbonyl group, and the nitrile group would significantly influence the energies of these orbitals. DFT calculations, such as those using the B3LYP functional, are commonly employed to compute these values. colab.ws

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.36 | LUMO - HOMO Energy Difference |

Mapping of Electrostatic Potential and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgnih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like oxygen and nitrogen. Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.gov For this compound, MEP analysis would likely show significant negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group. The aromatic ring and hydrogen atoms would exhibit areas of positive potential. researchgate.net This mapping is crucial for understanding intermolecular interactions and potential binding sites. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility and time-dependent behavior of a molecule.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. researchgate.net For a flexible molecule like this compound, rotation around the single bonds of the valeronitrile (B87234) chain would lead to various conformers. Computational methods can map the potential energy surface to identify stable, low-energy conformers and the energy barriers between them. researchgate.net

Molecular dynamics simulations go a step further by simulating the movement of atoms over time based on classical mechanics. sciepub.com An MD simulation can reveal how the molecule behaves in a solution, how it interacts with its environment, and how its conformation changes over time, providing a more realistic picture of its dynamic nature. mdpi.com

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states that connect reactants to products. nih.gov By calculating the potential energy surface of a reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

This predictive power is invaluable for understanding reaction mechanisms and designing new synthetic routes. For instance, theoretical studies could model the reduction of the ketone group or the hydrolysis of the nitrile group in this compound, providing detailed, step-by-step mechanistic insights that are often difficult to obtain through experimental means alone.

In Silico Studies of Molecular Recognition for Biologically Active Analogues

In silico techniques are instrumental in drug discovery and development for studying how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme. neliti.com Molecular docking is a primary method used to predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. nih.gov

If analogues of this compound were being investigated for biological activity, molecular docking studies would be a critical first step. neliti.com These simulations would help identify potential biological targets and predict how modifications to the molecule's structure might enhance its binding affinity and selectivity. ijbiotech.com Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more robust evaluation of its potential as a biologically active agent. nih.gov

Strategic Applications of 5 3 Chlorophenyl 5 Oxovaleronitrile in Organic Synthesis

Utility as a Core Building Block in Divergent Synthetic Pathways

The inherent functionality of 5-(3-Chlorophenyl)-5-oxovaleronitrile makes it an ideal starting material for divergent synthetic strategies. This approach allows for the creation of a variety of structurally distinct molecules from a single, common intermediate. The presence of both a ketone and a nitrile group allows for selective chemical transformations, enabling chemists to steer the reaction pathway towards different molecular targets.

For instance, the ketone functionality can undergo reactions such as reduction, olefination, or addition of organometallic reagents to introduce new stereocenters and functional groups. Simultaneously or sequentially, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity is the cornerstone of its application in creating diverse molecular libraries for drug discovery and material science.

Table 1: Divergent Reactions of this compound

| Starting Material | Reagent/Condition | Functional Group Targeted | Product Class |

| This compound | 1. NaBH4, MeOH2. H3O+ | Ketone | γ-Hydroxy Nitrile |

| This compound | Ph3P=CH2, THF | Ketone | Alkene-Nitrile |

| This compound | 1. H2SO4, H2O2. Heat | Nitrile | γ-Keto Acid |

| This compound | 1. LiAlH4, THF2. H2O | Ketone and Nitrile | Amino Alcohol |

Role as an Advanced Intermediate in the Synthesis of Complex Organic Scaffolds

Beyond its role as a foundational building block, this compound serves as a crucial advanced intermediate in the multi-step synthesis of intricate organic scaffolds. Its pre-functionalized structure allows for the efficient assembly of complex molecular architectures that would otherwise require lengthy and less efficient synthetic routes.

In the synthesis of pharmacologically active compounds, this intermediate can be elaborated to introduce specific pharmacophores and to modulate the physicochemical properties of the final molecule. The 3-chlorophenyl moiety, for example, can be a key binding element for certain biological targets and its presence in the intermediate streamlines the synthetic process. The valeronitrile (B87234) backbone provides a flexible linker that can be modified to achieve optimal positioning of functional groups within a target molecule.

Precursor for the Rational Design and Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the construction of a wide variety of heterocyclic compounds. The ketone and nitrile functionalities can participate in a range of cyclization reactions with various dinucleophiles, leading to the formation of five, six, and even seven-membered rings containing nitrogen, oxygen, and sulfur atoms.

For example, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or pyridazinone systems. Condensation with β-ketoesters or malononitrile (B47326) can lead to the formation of highly substituted pyridines or pyrimidines. This versatility allows for the rational design and synthesis of novel heterocyclic libraries with potential applications in medicinal chemistry and materials science.

Table 2: Synthesis of Heterocyclic Systems from this compound

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound | Hydrazine Hydrate | Substituted Pyrazole |

| This compound | Guanidine | Substituted Pyrimidine (B1678525) |

| This compound | Malononitrile | Substituted Pyridine |

| This compound | Lawesson's Reagent | Substituted Thiophene |

Contribution to the Discovery and Development of Novel Chemical Entities

The accessibility of diverse and complex molecules from this compound directly contributes to the discovery and development of novel chemical entities (NCEs). By providing a reliable and versatile starting point, this compound accelerates the exploration of chemical space.

Medicinal chemists can utilize the derivatives of this compound to generate focused libraries for screening against various biological targets. The ability to systematically modify the structure of the resulting compounds allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological evaluation, facilitated by the strategic use of this key intermediate, is fundamental to the modern drug discovery pipeline. The development of novel pyrimidine derivatives as potent kinase inhibitors is one area where such building blocks have proven valuable. nih.gov

In Vitro Biological Activity and Mechanistic Molecular Studies

Assessment of Antimicrobial Activity in Model Systems

No published studies were identified that specifically investigate the antimicrobial properties of 5-(3-Chlorophenyl)-5-oxovaleronitrile.

In Vitro Evaluation Against Gram-Positive Bacterial Strains (e.g., Bacillus thuringiensis, Staphylococcus aureus)

There is no available data from in vitro assays evaluating the efficacy of this compound against the Gram-positive bacterial strains Bacillus thuringiensis or Staphylococcus aureus. Consequently, no data tables on its minimum inhibitory concentration (MIC) or other antimicrobial metrics can be provided.

Investigation of Cytotoxic Effects and Underlying Molecular Pathways

There is a lack of research into the cytotoxic effects of this compound on any cell lines.

Mechanistic Insights into Cyanide Release and Cellular Interactions

While the nitrile group in the compound's structure suggests the potential for cyanide release, no experimental studies have been published that investigate this specific mechanistic pathway in vitro. nih.govacs.org General studies on aliphatic nitriles indicate that they can undergo metabolic biotransformation to release cyanide in vivo, a process often mediated by cytochrome P450 enzymes, but this has not been demonstrated specifically for this compound in an in vitro context. nih.govacs.org There is no information regarding its interactions at a cellular level.

Identification of Potential Molecular Targets and Interaction Mechanisms

No research has been conducted to identify the potential molecular targets of this compound. As such, its mechanisms of interaction with biological molecules remain uncharacterized.

Enzyme Inhibition Assays and Receptor Binding Studies for Mechanistic Deconvolution

No data from enzyme inhibition assays or receptor binding studies for this compound are available in the current scientific literature. Therefore, its profile as a potential enzyme inhibitor or ligand for specific receptors is unknown.

Cellular Assays for Elucidating Specific Biological Responses and Signalling Pathways

Due to the lack of available research, no information can be provided on the cellular assays used to investigate the biological responses to this compound. Similarly, there is no data to report on the signaling pathways that may be modulated by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。